![molecular formula C14H12FNO3S B2970133 Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate CAS No. 864940-43-2](/img/structure/B2970133.png)
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate
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Overview
Description
Scientific Research Applications
Medicinal Chemistry
Thiophene derivatives are known to possess a variety of biological activities and are used in the development of pharmaceuticals . For example, they can be used as raw materials in the synthesis of anticancer agents .
Material Science
Thiophenes can act as metal complexing agents, which may be useful in creating new materials with specific electronic or photonic properties .
Agricultural Chemistry
Some thiophene derivatives are used in the development of insecticides, offering potential applications in pest control .
Analytical Chemistry
Thiophene compounds can be used as chemical sensors due to their photophysical properties, which may be applied in environmental monitoring or medical diagnostics .
Organic Synthesis
Thiophene derivatives serve as intermediates in organic synthesis processes, potentially aiding in the creation of complex organic molecules .
Biochemistry
Given their biological activity, thiophene derivatives could be used to study biochemical pathways or as tools in molecular biology research .
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate is the mycolic acid synthesized by Pks 13 . This target plays a crucial role in the development of tuberculosis, a major contagious air-borne disease .
Mode of Action
It is known that the compound interacts with its target, mycolic acid, in a way that affects the bioactivity and drug likeness of the compound .
Biochemical Pathways
It is known that the compound interacts with the mycolic acid pathway, which is crucial for the survival and virulence of mycobacterium tuberculosis .
Result of Action
It is known that the compound has a moderate to excellent bioactivity against its receptor .
Action Environment
It is known that the compound’s action can be influenced by factors such as the presence of in 3+ .
properties
IUPAC Name |
ethyl 2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-19-14(18)11-7-8-20-13(11)16-12(17)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFBRKTVMLBLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-fluorobenzamido)thiophene-3-carboxylate |
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